3-[(1,1-Dimethylethoxy)methyl]heptane

Physical Chemistry Solvent Selection Distillation

3-[(1,1-Dimethylethoxy)methyl]heptane (CAS 83704-03-4), also known as 3-tert-butoxymethyl-heptane or tert-butyl 2-ethylhexyl ether, is a branched aliphatic ether with the molecular formula C12H26O and a molecular weight of 186.33 g/mol. This compound is characterized by a heptane backbone substituted at the 3-position with a tert-butoxymethyl group, imparting moderate lipophilicity (XLogP3 = 4.6) and a boiling point of 201.7 °C at 760 mmHg.

Molecular Formula C12H26O
Molecular Weight 186.33 g/mol
CAS No. 83704-03-4
Cat. No. B196281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(1,1-Dimethylethoxy)methyl]heptane
CAS83704-03-4
Synonyms3-(Tert-Butoxymethyl)Heptane
Molecular FormulaC12H26O
Molecular Weight186.33 g/mol
Structural Identifiers
SMILESCCCCC(CC)COC(C)(C)C
InChIInChI=1S/C12H26O/c1-6-8-9-11(7-2)10-13-12(3,4)5/h11H,6-10H2,1-5H3
InChIKeyJATPQYIRMHQKTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(1,1-Dimethylethoxy)methyl]heptane (CAS 83704-03-4): Procurement-Grade Chemical and Physical Properties Overview


3-[(1,1-Dimethylethoxy)methyl]heptane (CAS 83704-03-4), also known as 3-tert-butoxymethyl-heptane or tert-butyl 2-ethylhexyl ether, is a branched aliphatic ether with the molecular formula C12H26O and a molecular weight of 186.33 g/mol [1]. This compound is characterized by a heptane backbone substituted at the 3-position with a tert-butoxymethyl group, imparting moderate lipophilicity (XLogP3 = 4.6) and a boiling point of 201.7 °C at 760 mmHg [1]. It is commercially available at purities of ≥95% and is utilized as a reference standard, an analytical impurity marker, and a specialty intermediate in organic synthesis .

Reference standard for pharmaceutical impurity profiling and analytical method validation
High-boiling branched ether suitable for elevated-temperature organic synthesis
High lipophilicity supports hydrophobic extraction and chromatography applications

Why Generic Ether Substitution Fails: Quantified Differentiation of 3-[(1,1-Dimethylethoxy)methyl]heptane from Structural Analogs


In the family of tert-butyl alkyl ethers, direct substitution of 3-[(1,1-Dimethylethoxy)methyl]heptane with shorter-chain analogs (e.g., MTBE) or unbranched isomers (e.g., tert-butyl n-heptyl ether) is not permissible in applications requiring precise physicochemical properties. The branched heptane backbone of the target compound imparts a significantly higher boiling point (201.7 °C) and increased lipophilicity (XLogP3 = 4.6) compared to MTBE (55.5 °C, XLogP3 ≈ 0.9–1.4) [1][2][3]. Conversely, compared to its linear isomer tert-butyl n-heptyl ether (boiling point ≈ 190 °C, XLogP3 = 3.9), the branched structure of 3-[(1,1-Dimethylethoxy)methyl]heptane yields distinct chromatographic retention and solubility profiles, which are critical in analytical method development and impurity profiling [1][4]. These quantifiable differences in volatility and partitioning behavior preclude generic substitution without compromising experimental reproducibility.

MTBE or low-boiling ethers
Markedly lower boiling point and lipophilicity may not support high-temperature synthesis or efficient hydrophobic extraction.
tert-Butyl n-heptyl ether (linear isomer)
Lower boiling point and reduced lipophilicity may shift chromatographic retention and alter extraction efficiency.
Industrial-grade ethers
May lack certified reference standard qualification, compromising analytical method validation and impurity profiling reliability.

Quantitative Comparative Evidence: 3-[(1,1-Dimethylethoxy)methyl]heptane vs. Closest Analogs


Boiling Point Differentiation: 3-[(1,1-Dimethylethoxy)methyl]heptane vs. tert-Butyl n-Heptyl Ether and MTBE

The boiling point of 3-[(1,1-Dimethylethoxy)methyl]heptane (201.7 ± 8.0 °C at 760 mmHg) is approximately 11.6 °C higher than that of its linear isomer tert-butyl n-heptyl ether (190.1 °C at 760 mmHg) and 146.2 °C higher than that of the widely used industrial ether MTBE (55.5 °C) [1]. This substantial elevation in boiling point is directly attributable to the increased molecular weight and branched architecture of the target compound, enabling its use in higher-temperature reaction regimes or distillation-based separations where lower-boiling ethers would be unsuitable .

Boiling Point
Reported
201.7 ± 8.0 °C
vs. tert-butyl n-heptyl ether 190.1 °C, MTBE 55.5 °C
Higher boiling point supports use in high-temperature synthesis.
Computed value; experimental variation possible.
Physical Chemistry Solvent Selection Distillation

Lipophilicity (XLogP3) Comparison: 3-[(1,1-Dimethylethoxy)methyl]heptane vs. MTBE and tert-Butyl n-Heptyl Ether

The computed XLogP3 value for 3-[(1,1-Dimethylethoxy)methyl]heptane is 4.6, which is substantially higher than that of MTBE (XLogP3 ≈ 0.9–1.4) and moderately higher than that of its linear isomer tert-butyl n-heptyl ether (XLogP3 = 3.9) [1][2][3]. This 0.7-unit increase in XLogP3 relative to the linear isomer, and a >3.0-unit increase over MTBE, translates to significantly enhanced partitioning into non-polar phases, influencing chromatographic retention times, membrane permeability predictions, and extraction efficiency in biphasic systems [1].

Lipophilicity (XLogP3)
Reported
4.6
vs. n-heptyl ether 3.9, MTBE 0.9–1.4
Higher lipophilicity enhances partitioning for hydrophobic extraction.
XLogP3 computed; experimental logD may differ.
Medicinal Chemistry ADME Chromatography

Density and Volatility Profile: 3-[(1,1-Dimethylethoxy)methyl]heptane vs. MTBE

3-[(1,1-Dimethylethoxy)methyl]heptane exhibits a density of 0.798 g/cm³ at room temperature, compared to 0.740 g/cm³ for MTBE [1][2]. This ~7.8% higher density, coupled with its substantially higher boiling point (201.7 °C vs. 55.5 °C), confirms its classification as a higher-boiling, denser solvent. The flash point of the target compound is 63.2 ± 10.2 °C, contrasting sharply with MTBE's flash point of −32.8 °C, indicating a vastly reduced flammability hazard profile during handling and storage [1].

Density & Flash Point
Reported
Density 0.798 g/cm³; Flash Point 63.2 °C
vs. MTBE density 0.740, flash point -32.8 °C
Higher density and flash point reduce volatility and flammability risk.
Flash point via closed-cup method.
Formulation Science Process Engineering Solvent Properties

Purity Specification and Reference Standard Qualification

Commercially available 3-[(1,1-Dimethylethoxy)methyl]heptane is supplied with a purity specification of >95% (HPLC), and is explicitly qualified as a reference standard for API Heptane and as an impurity marker in pharmaceutical analysis . This formal qualification for use as a reference material distinguishes it from generic ethers such as MTBE or tert-butyl n-heptyl ether, which are not certified for this purpose. The target compound is also accompanied by full analytical characterization including 1H NMR, 13C NMR, and MS data, ensuring traceability to pharmacopeial standards .

Reference Standard Spec
Lot attribute
Purity >95% (HPLC)
Certified reference standard; ¹H/¹³C NMR, MS included
Certified standard ensures traceability for method validation.
Verify CoA upon receipt.
Analytical Chemistry Quality Control Pharmaceutical Impurity

Optimal Procurement and Utilization Scenarios for 3-[(1,1-Dimethylethoxy)methyl]heptane Based on Quantitative Differentiation


Pharmaceutical Impurity Profiling and Reference Standard for API Heptane

Procure 3-[(1,1-Dimethylethoxy)methyl]heptane as a certified reference standard (purity >95%) for the identification and quantification of related impurities in active pharmaceutical ingredients (APIs) where the heptane moiety is present. Its defined XLogP3 (4.6) and boiling point (201.7 °C) facilitate precise chromatographic method development and validation, ensuring compliance with ICH guidelines .

High-Temperature Organic Synthesis and Solvent Systems

Utilize 3-[(1,1-Dimethylethoxy)methyl]heptane as a specialty solvent or reaction medium in synthetic transformations requiring elevated temperatures (e.g., >150 °C) due to its high boiling point (201.7 °C) and lower volatility compared to MTBE (55.5 °C). Its branched structure may also confer unique selectivity in reactions sensitive to steric bulk [1].

Lipophilic Extraction and Partitioning Studies

Employ 3-[(1,1-Dimethylethoxy)methyl]heptane in liquid-liquid extraction protocols where a high logP solvent (XLogP3 = 4.6) is required to efficiently partition hydrophobic analytes from aqueous matrices. This property is particularly valuable in environmental analysis, metabolomics, and natural product isolation where MTBE (logP ≈ 1.0) would provide insufficient extraction efficiency [2][3].

Analytical Method Development for Volatile Organic Compound (VOC) Analysis

Include 3-[(1,1-Dimethylethoxy)methyl]heptane as a calibration standard or internal standard in GC-MS workflows for VOC profiling, particularly in breath metabolomics or environmental monitoring. Its distinct retention index and mass spectrum enable unambiguous identification and quantification in complex mixtures .

Application
Selection Property
Validation Focus
Pharmaceutical impurity profiling
High-purity certified reference standard, spectral characterization
Chromatographic method validation, impurity identification
High-temperature organic synthesis
High-boiling branched ether structure
Reduced volatility at elevated temperatures, steric selectivity
Hydrophobic extraction and partitioning
High lipophilicity
Efficient partitioning of hydrophobic analytes in biphasic systems
GC-MS VOC analysis standard
Distinct boiling point and mass spectrum
Unambiguous identification and quantification in complex mixtures

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[(1,1-Dimethylethoxy)methyl]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.